molecular formula C17H18N2O4 B11022921 N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide

Cat. No.: B11022921
M. Wt: 314.34 g/mol
InChI Key: AWNIISRLZDQMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide is an organic compound with the molecular formula C10H12N2O4 It is known for its unique chemical structure, which includes a benzyl group, an ethyl group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.

    Amidation: The final step involves the formation of the benzamide structure. This can be achieved by reacting the nitro-methoxy benzene derivative with benzylamine and ethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various amine derivatives.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Amines: Reduction of the nitro group yields amine derivatives.

    Substituted Benzamides: Substitution reactions yield various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific combination of benzyl and ethyl groups, which may confer distinct properties compared to its analogs.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C17H18N2O4/c1-3-18(12-13-7-5-4-6-8-13)17(20)14-9-10-16(23-2)15(11-14)19(21)22/h4-11H,3,12H2,1-2H3

InChI Key

AWNIISRLZDQMFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.